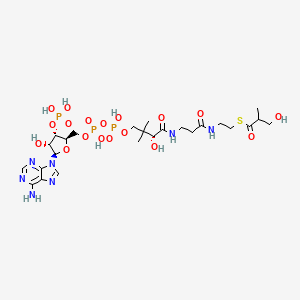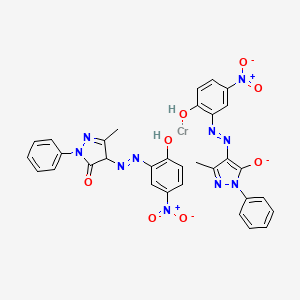
Solvent Orange 62
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Solvent Orange 62 is a multifunctional dye widely used in various scientific and industrial applications. It is known for its vibrant orange color and is primarily used as a fluorescent dye in biological experiments. The compound has the chemical formula C32H23CrN10O8 and a molecular weight of 727.58 g/mol .
Métodos De Preparación
Solvent Orange 62 can be synthesized through the reaction of 2-amino-4-nitrophenol and 1-phenyl-3-methyl-5-pyrazolone . The process involves the diazotization of 2-amino-4-nitrophenol, followed by coupling with 1-phenyl-3-methyl-5-pyrazolone. The resulting product is then complexed with a chromium reagent to form the final compound . Industrial production methods typically involve similar steps but are optimized for higher yields and purity.
Análisis De Reacciones Químicas
Solvent Orange 62 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the dye’s color properties and are used in specific applications.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, modifying its properties
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Solvent Orange 62 is extensively used in scientific research due to its versatility:
Chemistry: It is used as a reagent in various chemical reactions and as an indicator in titrations.
Biology: The dye is employed to stain and visualize cell structures, track biomolecules, and evaluate cell functions.
Medicine: It is used in diagnostic assays and imaging techniques to detect and monitor biological processes.
Industry: The compound is used in textile dyeing, food pigments, and dye-sensitized solar cells
Mecanismo De Acción
The mechanism of action of Solvent Orange 62 involves its ability to bind to specific molecular targets, such as proteins and nucleic acids. This binding allows researchers to visualize and track biological molecules and processes. The dye’s fluorescence properties are crucial for its applications in imaging and diagnostics .
Comparación Con Compuestos Similares
Solvent Orange 62 can be compared with other similar dyes, such as Solvent Orange 3 and Solvent Orange 7 . While these compounds share similar applications, this compound is unique due to its higher stability, better solubility in organic solvents, and superior fluorescence properties .
Similar Compounds
- Solvent Orange 3
- Solvent Orange 7
- Acid Orange 92
This compound stands out for its multifunctionality and wide range of applications, making it a valuable tool in scientific research and industry.
Propiedades
Fórmula molecular |
C32H25CrN10O8- |
|---|---|
Peso molecular |
729.6 g/mol |
Nombre IUPAC |
chromium;4-[(2-hydroxy-5-nitrophenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-olate;4-[(2-hydroxy-5-nitrophenyl)diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/2C16H13N5O4.Cr/c2*1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-9-12(21(24)25)7-8-14(13)22;/h2-9,22-23H,1H3;2-9,15,22H,1H3;/p-1 |
Clave InChI |
FLYHCGWCTMGYLP-UHFFFAOYSA-M |
SMILES canónico |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)[N+](=O)[O-])O)C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=C(C=CC(=C2)[N+](=O)[O-])O)[O-])C3=CC=CC=C3.[Cr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[5-[4-Amino-5-(3-aminoprop-1-ynyl)-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15287651.png)
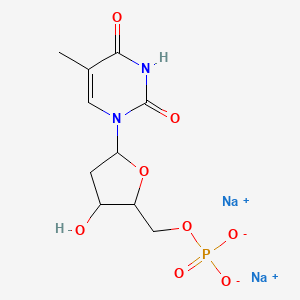
![[3,4-Diacetyloxy-5-(6-amino-2-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B15287658.png)
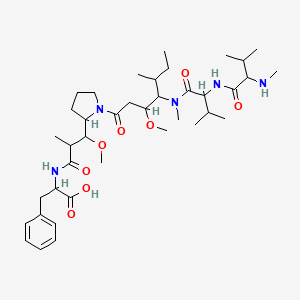

![(2'R)-N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine](/img/structure/B15287676.png)
![tert-butyl N-[4-(2,5-diazabicyclo[2.2.1]heptan-2-ylmethyl)phenyl]carbamate](/img/structure/B15287677.png)
![N-[2-(trifluoroboranuidyl)ethyl]carbamate](/img/structure/B15287680.png)

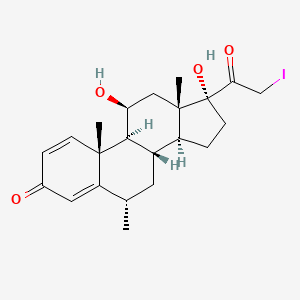
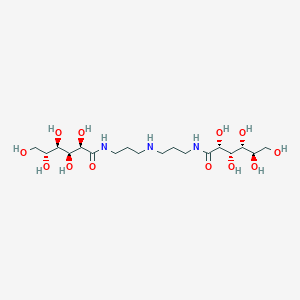
![5-(5-{1-[(Pyridin-3-yl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine](/img/structure/B15287709.png)

